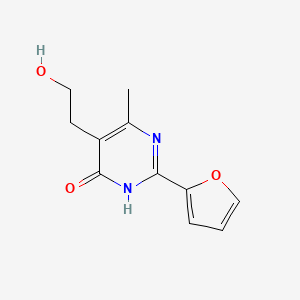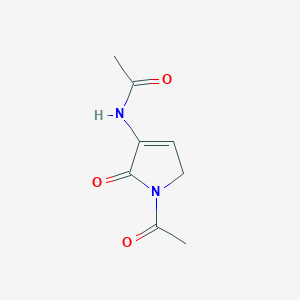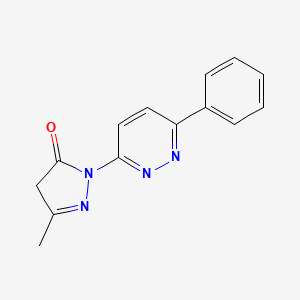
N1,N1-Bis(4,6-dichloropyrimidin-5-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N1-Bis(4,6-dichloropyrimidin-5-yl)oxalamide is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of two 4,6-dichloropyrimidine groups attached to an oxalamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1-Bis(4,6-dichloropyrimidin-5-yl)oxalamide typically involves the reaction of 4,6-dichloropyrimidine with oxalyl chloride in the presence of a base. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: N1,N1-Bis(4,6-dichloropyrimidin-5-yl)oxalamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyrimidine rings can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted pyrimidine derivatives.
Applications De Recherche Scientifique
N1,N1-Bis(4,6-dichloropyrimidin-5-yl)oxalamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N1,N1-Bis(4,6-dichloropyrimidin-5-yl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
4,6-Dichloropyrimidine: A precursor in the synthesis of N1,N1-Bis(4,6-dichloropyrimidin-5-yl)oxalamide.
2-Amino-4,6-dichloropyrimidine: Another pyrimidine derivative with similar chemical properties.
Uniqueness: this compound is unique due to its oxalamide core, which imparts distinct chemical and physical properties compared to other pyrimidine derivatives. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents.
Propriétés
Formule moléculaire |
C10H4Cl4N6O2 |
|---|---|
Poids moléculaire |
382.0 g/mol |
Nom IUPAC |
N',N'-bis(4,6-dichloropyrimidin-5-yl)oxamide |
InChI |
InChI=1S/C10H4Cl4N6O2/c11-5-3(6(12)17-1-16-5)20(10(22)9(15)21)4-7(13)18-2-19-8(4)14/h1-2H,(H2,15,21) |
Clé InChI |
OKXWHFHFKYPFLK-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(C(=N1)Cl)N(C2=C(N=CN=C2Cl)Cl)C(=O)C(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-{[5-Amino-2-(dimethylamino)-6-methylpyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12912030.png)
![5-(Benzyloxy)-4-hydroxy-3-phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B12912039.png)
![3-Isobutyryl-2H-cyclohepta[b]furan-2-one](/img/structure/B12912044.png)



![2-(Benzylthio)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B12912068.png)


